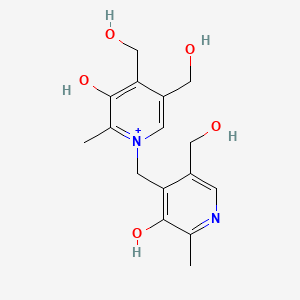
3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium is a complex organic compound with multiple hydroxyl groups and a pyridine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium typically involves the nitration of 3-Hydroxy-5-methylpyridine . This process requires specific reaction conditions, including the use of nitrating agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as antiviral and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their function.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-5-methylpyridine
- 3-Hydroxy-2-methylpyridine
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium is unique due to its multiple hydroxyl groups and the specific arrangement of the pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H21N2O5+ |
|---|---|
分子量 |
321.35 g/mol |
IUPAC名 |
1-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-3-ol |
InChI |
InChI=1S/C16H20N2O5/c1-9-15(22)13(11(6-19)3-17-9)5-18-4-12(7-20)14(8-21)16(23)10(18)2/h3-4,19-21H,5-8H2,1-2H3,(H-,22,23)/p+1 |
InChIキー |
IUFWHHXTKMEIOU-UHFFFAOYSA-O |
正規SMILES |
CC1=NC=C(C(=C1O)C[N+]2=C(C(=C(C(=C2)CO)CO)O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


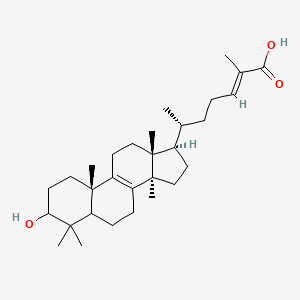
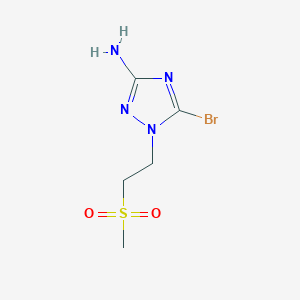
![5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13065781.png)
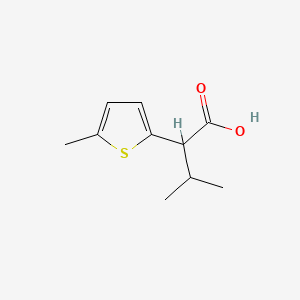
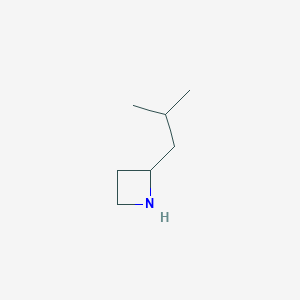
![2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13065796.png)
![1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol](/img/structure/B13065805.png)

![4-(2-Methoxyethyl)-4-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065822.png)

![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13065839.png)
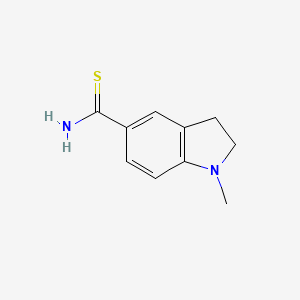
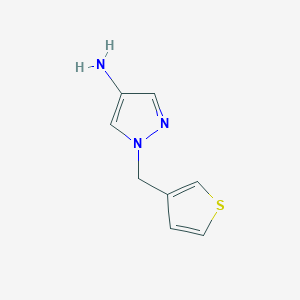
![(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13065852.png)
